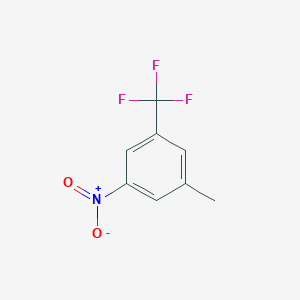

1-Methyl-3-nitro-5-(trifluoromethyl)benzene

Description

1-Methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

1-methyl-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-6(8(9,10)11)4-7(3-5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWBWIZTGVJIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541298 | |

| Record name | 1-Methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96783-80-1 | |

| Record name | 1-Methyl-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-methyl-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. Additionally, continuous flow reactors may be used to enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amines or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in the presence of hydrochloric acid are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and hydroxylamines.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Synthetic Chemistry

1-Methyl-3-nitro-5-(trifluoromethyl)benzene is frequently utilized as an intermediate in the synthesis of more complex organic compounds. Its trifluoromethyl group enhances the lipophilicity and biological activity of the resulting molecules, making it valuable in medicinal chemistry.

Key Reactions and Syntheses

- Nitration Reactions : The compound can undergo further nitration to yield derivatives that possess enhanced reactivity towards nucleophiles. For instance, the introduction of additional nitro groups can lead to compounds useful in various chemical applications.

- Bromination : The compound can react with brominating agents to produce brominated derivatives, which serve as precursors for a variety of pharmaceutical compounds .

Pharmaceutical Applications

The compound has been investigated for its potential in pharmaceutical applications, particularly as a precursor for developing antitubercular agents.

Case Study: Antitubercular Agents

Research indicates that derivatives of this compound are used in synthesizing benzothiazinones, a promising class of antitubercular agents targeting specific mycobacterial enzymes. For example:

- Benzothiazinones : These compounds have shown efficacy against Mycobacterium tuberculosis by inhibiting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme crucial for bacterial cell wall synthesis . The synthesis typically involves the reaction of this compound with various amines and other reagents.

Agrochemical Applications

The compound is also being explored for its role in agrochemicals. Its structural characteristics allow it to function as a herbicide or pesticide precursor.

Research Insights

Studies have indicated that the trifluoromethyl group contributes to the herbicidal activity of certain derivatives, enhancing their effectiveness against a range of plant species. The synthesis of these agrochemicals often involves modifying the nitro group to improve selectivity and reduce toxicity to non-target organisms .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism by which 1-Methyl-3-nitro-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group often enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

- 1-Methyl-2-nitro-3-(trifluoromethyl)benzene

- 3-Nitrobenzotrifluoride

- 4-Chlorobenzotrifluoride

- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene

Uniqueness: 1-Methyl-3-nitro-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The trifluoromethyl group significantly influences its chemical behavior, making it a valuable compound in various synthetic and research applications .

Biological Activity

1-Methyl-3-nitro-5-(trifluoromethyl)benzene, a member of the nitro-substituted aromatic compounds, has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their interactions with biological targets. This article explores the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both nitro and trifluoromethyl groups contributes to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems. Notably, compounds with similar structures have demonstrated significant activity against various pathogens and have been investigated for their potential therapeutic uses.

- Antimicrobial Activity : Nitro-substituted compounds are often evaluated for their antimicrobial properties. The nitro group can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that can damage cellular components.

- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to enzymes, potentially inhibiting key metabolic pathways in pathogens.

- Cytotoxic Effects : Studies have shown that certain nitro compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Synthesis and Characterization

Research has focused on synthesizing this compound using various methods, including electrophilic aromatic substitution reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of similar trifluoromethylated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the trifluoromethyl group significantly impacted antibacterial activity.

- Anti-Cancer Potential : In vitro studies demonstrated that related nitro compounds exhibited cytotoxicity towards several cancer cell lines, suggesting a potential role for this compound in cancer therapy.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.